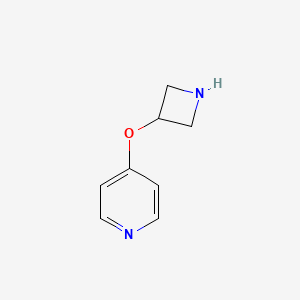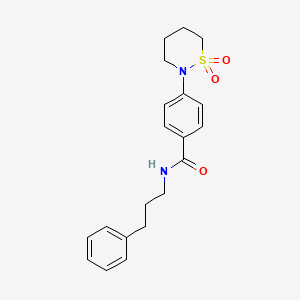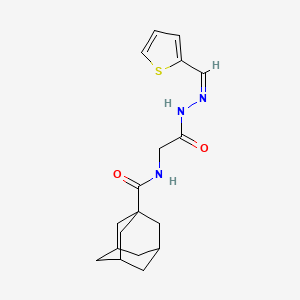
(3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would include the IUPAC name, common names, and structural formula.
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would include the types of reactions the compound undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would cover properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research has focused on the synthesis of adamantane derivatives, including those with complex substituents, demonstrating methods for achieving high yields under mild conditions. For example, adamantane derivatives have been synthesized with yields of 72–87% by reacting amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride (D’yachenko, Burmistrov, & Butov, 2019).
- Characterization of Adamantane Derivatives : Detailed characterizations of adamantane derivatives have been reported, including their chemical structures and properties. For instance, adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and characterized using crystallography and quantum theory, providing insights into their non-covalent interactions (El-Emam et al., 2020).
Materials Science Applications
- Polymer Synthesis and Properties : New polyamides incorporating adamantane moieties have been developed, highlighting their solubility in common solvents and remarkable thermal stability. Such polymers are synthesized through direct polycondensation and exhibit medium to high molecular weights, with potential applications in advanced materials (Chern, Shiue, & Kao, 1998).
Medicinal Chemistry Applications
- Antimicrobial and Antiviral Potential : Novel adamantane derivatives have been explored for their broad-spectrum antibacterial and antifungal activities. For instance, N′-heteroarylidene-1-carbohydrazide derivatives have displayed potent antibacterial activity with minimal inhibitory concentrations, suggesting their potential as antimicrobial agents (Al-Wahaibi et al., 2020).
- Synthesis of Bioactive Molecules : The synthesis of benzimidazole-5(6)-carboxamide and related derivatives bearing the adamantane moiety has been reported, with potential implications in drug design and development. These compounds were synthesized through various chemical reactions, indicating the versatility of adamantane as a scaffold in medicinal chemistry (Soselia et al., 2020).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve looking at potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
N-[2-oxo-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-16(21-20-10-15-2-1-3-24-15)11-19-17(23)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,10,12-14H,4-9,11H2,(H,19,23)(H,21,22)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBIYQFOOKFXJQ-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(2-oxo-2-((Z)-2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

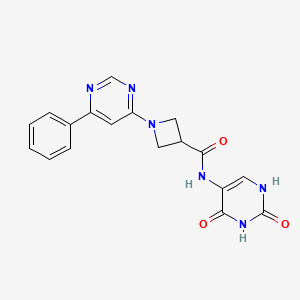
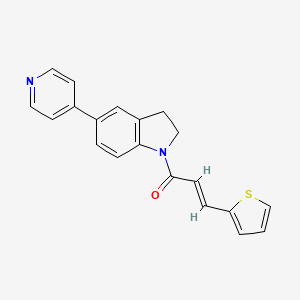
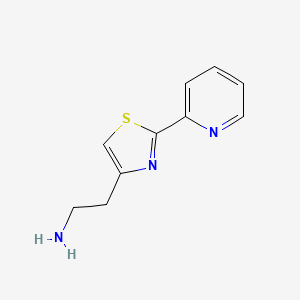
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)
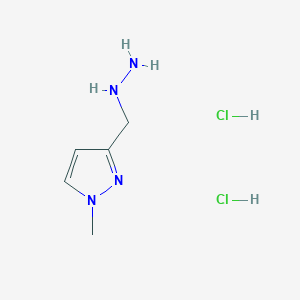
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
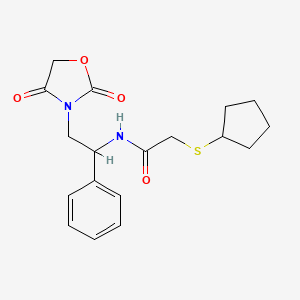
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)
